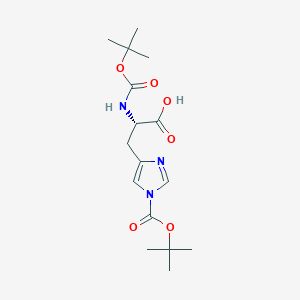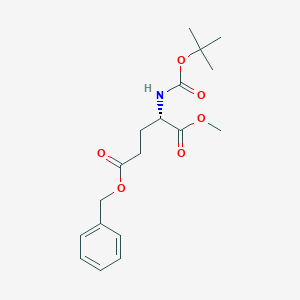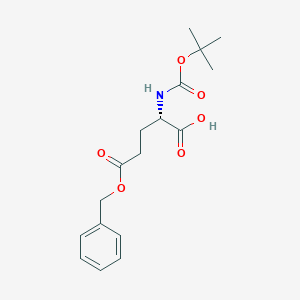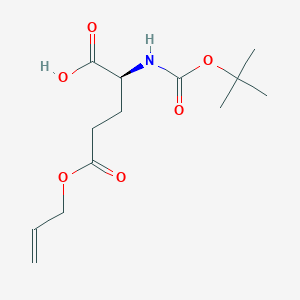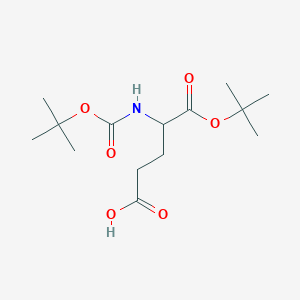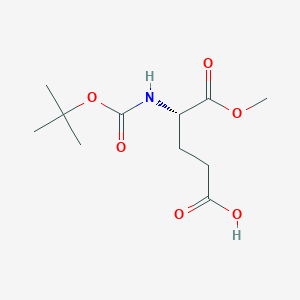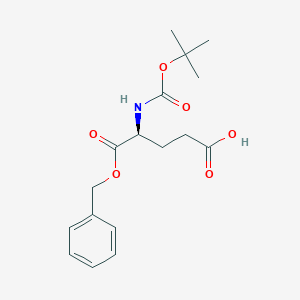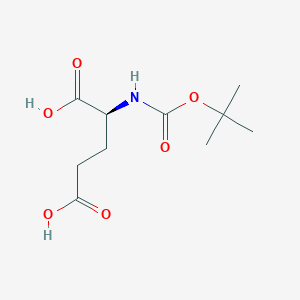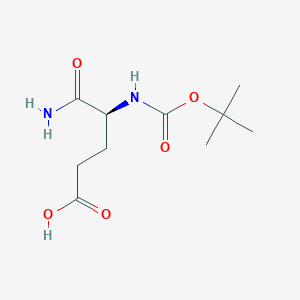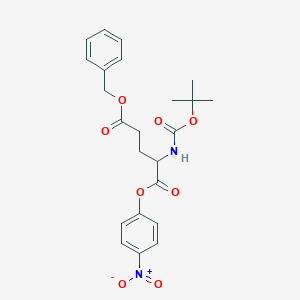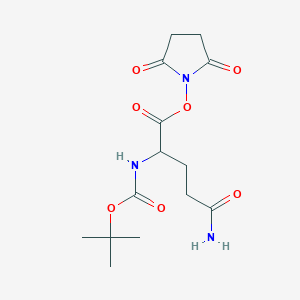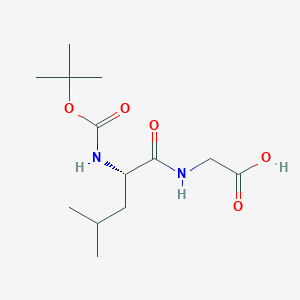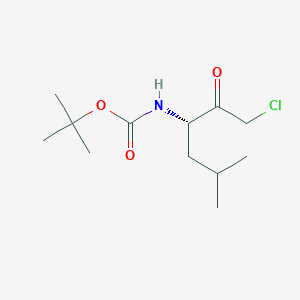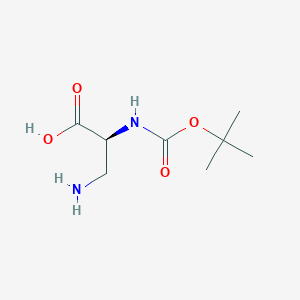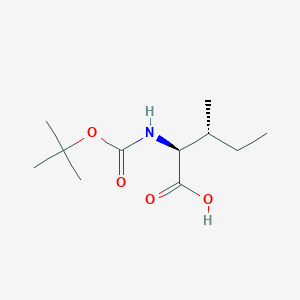
Boc-allo-Ile-OH
Overview
Description
“Boc-allo-Ile-OH” is a building block used for the preparation of substituted isoindolines as DPP8/9 inhibitors . It has a molecular formula of C11H21NO4 and a molecular weight of 231.29 .
Synthesis Analysis
The synthesis of “Boc-allo-Ile-OH” involves Boc solid-phase peptide synthesis . It is also used in the total synthesis of teixobactin, a promising first-in-class drug candidate for clinical development .Molecular Structure Analysis
The molecular structure of “Boc-allo-Ile-OH” is represented by the SMILES stringCCC@HC@HO)NC(=O)OC(C)(C)C and the standard InChI InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 . Chemical Reactions Analysis
“Boc-allo-Ile-OH” is involved in Boc solid-phase peptide synthesis . The Boc protection mechanism involves the amine attacking a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group .Physical And Chemical Properties Analysis
“Boc-allo-Ile-OH” has a melting point of 60-64 °C . Its density and boiling point are not specified in the available resources.Scientific Research Applications
“Boc-allo-Ile-OH” is a type of Boc-amino acid . Boc-amino acids are commonly used in peptide synthesis . The Boc group (tert-butyloxycarbonyl) is a protective group used in organic synthesis .
- Summary of the Application : Boc-amino acids like “Boc-allo-Ile-OH” are used in the synthesis of peptides. Peptides have a wide range of applications in biological research, including as therapeutic agents, biological probes, and in the study of protein structure and function .
- Methods of Application or Experimental Procedures : In peptide synthesis, Boc-amino acids are coupled to the growing peptide chain. The Boc group protects the amino group during this process. After the coupling step, the Boc group is removed, revealing the amino group for the next round of coupling .
- Results or Outcomes : The result of this process is the synthesis of a peptide with a specific sequence of amino acids. The properties and biological activity of the peptide can be studied in various experimental contexts .
-
Chemoselective BOC Protection of Amines
- Summary of the Application : BOC protection of amines is a common procedure in organic synthesis. The BOC group protects the amine functionality during reactions .
- Methods of Application or Experimental Procedures : The BOC group is added to the amine under mild, catalyst and solvent-free conditions. The products are confirmed by various spectroscopic techniques .
- Results or Outcomes : The result is a BOC-protected amine, which can be used in further synthetic steps. This method is efficient and eco-friendly .
-
Photocatalysis
- Summary of the Application : Bismuth oxychloride (BiOCl), a material similar to “Boc-allo-Ile-OH”, is used as a photocatalyst for the degradation of organic pollutants .
- Methods of Application or Experimental Procedures : In this application, BiOCl is doped with chromium to enhance its photocatalytic activity. The doped material is then used to degrade a dye (rhodamine B) under visible light irradiation .
- Results or Outcomes : The doped BiOCl shows significantly enhanced photocatalytic activity compared to undoped BiOCl. It can decompose 99.2% of rhodamine B within 4 minutes of irradiation .
properties
IUPAC Name |
(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426322 | |
| Record name | Boc-allo-Ile-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-allo-Ile-OH | |
CAS RN |
35264-07-4 | |
| Record name | Boc-allo-Ile-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



